molecular formula C7H12N4O B13342895 1-(oxan-4-yl)-1H-1,2,4-triazol-3-amine

1-(oxan-4-yl)-1H-1,2,4-triazol-3-amine

Katalognummer: B13342895
Molekulargewicht: 168.20 g/mol
InChI-Schlüssel: XABIASYXVUTSKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(oxan-4-yl)-1H-1,2,4-triazol-3-amine is an organic compound that features a triazole ring substituted with an oxan-4-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(oxan-4-yl)-1H-1,2,4-triazol-3-amine typically involves the reaction of oxan-4-ylamine with 1,2,4-triazole under specific conditions. One common method includes the use of a solvent such as dichloromethane and a catalyst like p-toluenesulfonic acid to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(oxan-4-yl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

1-(oxan-4-yl)-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(oxan-4-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can disrupt various biochemical pathways. This inhibition is often mediated through the triazole ring, which can form stable complexes with metal ions or other active sites on the enzyme .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(oxan-4-yl)-1H-1,2,4-triazol-3-amine is unique due to its triazole ring, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where triazole derivatives are required, such as in medicinal chemistry and materials science .

Eigenschaften

Molekularformel

C7H12N4O

Molekulargewicht

168.20 g/mol

IUPAC-Name

1-(oxan-4-yl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H12N4O/c8-7-9-5-11(10-7)6-1-3-12-4-2-6/h5-6H,1-4H2,(H2,8,10)

InChI-Schlüssel

XABIASYXVUTSKO-UHFFFAOYSA-N

Kanonische SMILES

C1COCCC1N2C=NC(=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.